molecular formula C9H9N3O2 B1384346 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 1091990-90-7

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No. B1384346
M. Wt: 191.19 g/mol
InChI Key: FSRKZKWIIJSCSA-UHFFFAOYSA-N
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Description

The compound “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” is a derivative of 5-Methyl-1,3,4-oxadiazol-2-amine . It is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol”, often involves carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones . These synthetic precursors then undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot synthesis-arylation strategy has been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” can be inferred from its parent compound, 5-Methyl-1,3,4-oxadiazol-2-amine . The compound has a molecular weight of 99.09 g/mol . The InChI string and the Canonical SMILES can be used to generate a 2D structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” can be inferred from its parent compound, 5-Methyl-1,3,4-oxadiazol-2-amine . It has a molecular weight of 99.09 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 .

Scientific Research Applications

Antibacterial Properties

The compound has demonstrated significant antibacterial properties. A study highlighted the synthesis of related Schiff base compounds and their effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).

Antiproliferative Activity

Another area of application is in antiproliferative activity. Research has shown that certain analogues of the compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cell lines MCF-7 and MDA-MB-231 (Ahsan et al., 2018).

Antioxidant Activity

The compound's related variants have also been studied for their antioxidant properties. A study synthesized and evaluated the antioxidant activity of certain 1,3,4-oxadiazoles, finding them effective inhibitors of oxidative processes (Koshelev et al., 2020).

Cytotoxicity and Tubulin Inhibition

Research has also explored the cytotoxicity and tubulin inhibition potential of related compounds. Some synthesized oxadiazoles demonstrated significant cytotoxicity against cancer cell lines and inhibited tubulin polymerization (Ahsan et al., 2017).

Potential as Antidiabetic Agents

The compound and its derivatives have potential as antidiabetic agents. A study synthesized novel bi-heterocycles with significant inhibitory potential against the α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).

Chemosensors

Some derivatives have been used in creating novel anion sensors, demonstrating significant colorimetric properties for F− sensing (Ma et al., 2013).

Future Directions

The future directions for “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” could involve further exploration of its biological activities, given the known activities of 1,3,4-oxadiazole derivatives . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

4-amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-11-12-9(14-5)7-4-6(10)2-3-8(7)13/h2-4,13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRKZKWIIJSCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651543
Record name 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

CAS RN

1091990-90-7
Record name 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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